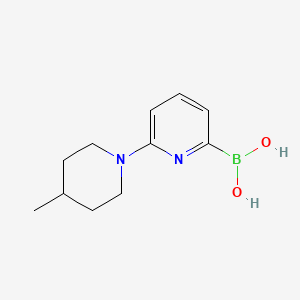

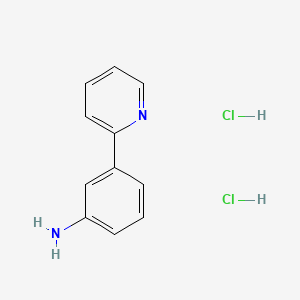

3-(Pyridin-2-yl)aniline dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Pyridin-2-yl)aniline dihydrochloride (3-PA-DHC) is a small organic molecule that has been widely studied for its potential applications in the fields of chemistry, biology, and medicine. It is a derivative of pyridine, an aromatic heterocyclic compound that is found in many natural products. 3-PA-DHC is a useful building block for the synthesis of various organic compounds and has been used in the synthesis of a variety of pharmaceuticals, including anticonvulsants, antidepressants, and anti-inflammatory drugs. In addition, 3-PA-DHC has been extensively studied for its potential therapeutic applications, including its ability to modulate the activity of various enzymes and receptors in the body.

科学的研究の応用

Fluorescent and Phosphorescent Materials

The photophysical behavior of 3-(Pyridin-2-yl)aniline dihydrochloride (referred to as TT-Py) has been extensively studied. It displays excitation-dependent fluorescence and phosphorescence under ambient conditions. Researchers have investigated this behavior using steady-state, time-resolved, and ultrafast spectroscopies. The compound’s dual fluorescence and dual phosphorescence arise from the coexistence of two moieties: an extended polycyclic nitrogen-rich structure (TT) rigidified by π–π stacking interactions and short C–H⋯N hydrogen bonds, along with a partially flexible fragment (Py) .

C–H Amination Reactions

2-(Pyridin-2-yl)aniline serves as a removable directing group for C–H amination reactions mediated by cupric acetate. Specifically, it facilitates the amination of β-C(sp2)–H bonds in benzamide derivatives. This auxiliary enables effective amination with various amines, demonstrating good functional group tolerance even in air .

Supramolecular Chemistry and Crystal Engineering

Understanding the intermolecular interactions in TT-Py crystals is crucial. Researchers have investigated π–π stacking, hydrogen bonding, and other non-covalent forces that influence its crystal packing. Such insights contribute to the field of supramolecular chemistry and crystal engineering.

作用機序

Target of Action

It has been designed as a new, removable directing group in promoting c–h amination mediated by cupric acetate .

Mode of Action

3-(Pyridin-2-yl)aniline dihydrochloride interacts with its targets through a process known as C–H amination. This process is mediated by cupric acetate . The compound serves as a directing group, facilitating the amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines .

Result of Action

The primary result of the action of 3-(Pyridin-2-yl)aniline dihydrochloride is the effective amination of the β-C (sp2)–H bonds of benzamide derivatives with a variety of amines . This suggests that the compound may play a role in the synthesis of nitrogen-containing compounds.

特性

IUPAC Name |

3-pyridin-2-ylaniline;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2.2ClH/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11;;/h1-8H,12H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNDCKBACHNFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC=C2)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657192 |

Source

|

| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1170936-92-1 |

Source

|

| Record name | 3-(Pyridin-2-yl)aniline--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。